molecular formula C9H12ClN3O2S B1467450 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1249078-23-6

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No. B1467450
CAS RN: 1249078-23-6
M. Wt: 261.73 g/mol
InChI Key: QSULVDHJVBPKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide” is available for purchase for pharmaceutical testing . It has a molecular formula of C9H12ClN3O2S and a molecular weight of 261.73 g/mol.


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .

Scientific Research Applications

Chlorinated Compounds in Disinfection

Chlorine and chlorine dioxide are widely used in the food industry for disinfection due to their potent oxidizing and chlorinating properties. They react with fatty acids and amino acids, with the degree of incorporation corresponding to their degree of unsaturation. Chlorine compounds are more reactive towards lipids and amino acids than chlorine dioxide. The health risks associated with the chlorination of organic food constituents are still under investigation, with preliminary studies suggesting that reaction products from aqueous chlorine and various lipids or tryptophan are nonmutagenic (Fukayama, Tan, Wheeler, & Wei, 1986).

Thiophene Derivatives in Pharmaceutical Applications

Thiophene derivatives, such as those used in the synthesis of the antithrombotic drug (S)-clopidogrel, have significant importance in pharmaceutical applications. The synthesis and development of (S)-clopidogrel highlight the potential of thiophene-containing compounds in creating effective medications (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Organic Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives have been explored as promising materials for thermoelectric applications due to their significant ZT values, which indicate their efficiency as thermoelectric materials. Their lightweight, flexibility, and potential for use in niche applications make them of particular interest for future research (Yue & Xu, 2012).

Chlorinated By-Products in Water Treatment

The treatment of drinking water with chlorine-based disinfectants can lead to the formation of chlorinated by-products, which may pose health risks. Reducing the concentrations of oxidizable organic/inorganic impurities before the addition of oxidizing agents can minimize the presence of these by-products (Rice & Gomez-Taylor, 1986).

Environmental Impact of Chlorinated Compounds

Chlorinated compounds, including pesticides and solvents, have been studied for their potential adverse effects on health and the environment. Research on these compounds continues to be important for understanding their impact and for developing safer alternatives (Egeghy et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSULVDHJVBPKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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